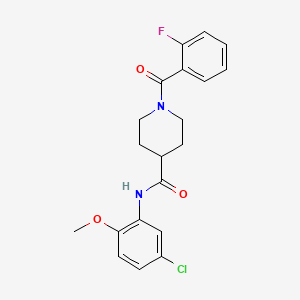

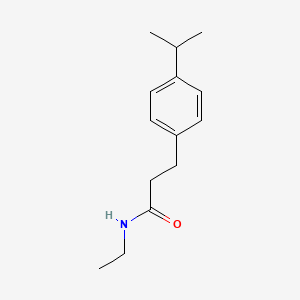

![molecular formula C16H15N3OS2 B4441074 2-[(4-methyl-2-quinolinyl)thio]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4441074.png)

2-[(4-methyl-2-quinolinyl)thio]-N-(4-methyl-1,3-thiazol-2-yl)acetamide

Übersicht

Beschreibung

This compound is part of a broader class of chemicals that include quinoline, quinazoline, and acridone alkaloids, known for their diverse biological activities and potential in pharmacology and agriculture. These compounds are derived from plant, microbial, and animal sources, showing a wide array of synthetic and biological potential (J. Michael, 2003).

Synthesis Analysis

The synthesis of related quinoline and thiazole compounds often involves complex reactions starting from various organic acids and employing conditions like heating with polyphosphoric acid. One notable method described involves the synthesis of pyrimido[4,5-b]quinolines and thiopyrimido[4,5-b]quinolines, showcasing the versatility and complexity of the synthetic routes to these molecules (R. Nandha kumar et al., 2001).

Molecular Structure Analysis

Quinazolinones and their derivatives, including compounds similar to the one , are important for their wide synthetic and pharmacological potential. Research has focused on derivatives bearing alkenyl and alkynyl substituents, highlighting the structural and electronic effects on their chemical behavior and biological activity (A. Vaskevych et al., 2023).

Chemical Reactions and Properties

The chemical reactions of these compounds are varied, with cyclization reactions being a powerful strategy for constructing polyheterocyclic structures. The combination of synthetically powerful amidine or related groups with unsaturated moieties drives these reactions, allowing for the creation of a wide range of fused pyrimidine systems (A. Vaskevych et al., 2023).

Physical Properties Analysis

While specific physical properties of “2-[(4-methyl-2-quinolinyl)thio]-N-(4-methyl-1,3-thiazol-2-yl)acetamide” are not detailed in the accessible literature, compounds within this category typically exhibit characteristics such as melting points, solubility profiles, and crystalline structures that are crucial for their application and study in both synthetic and biological contexts.

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of quinoline, quinazoline, and related compounds, are influenced by their molecular structures. The presence of heteroatoms and aromatic systems in these molecules contributes to their diverse biological activities, offering potential for medicinal and agricultural applications (J. Michael, 2003).

Wirkmechanismus

Target of Action

Compounds with thiazole and quinoline moieties have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Mode of Action

Thiazole derivatives are known to block the biosynthesis of certain bacterial lipids and/or exert their effects through additional mechanisms against various bacterial species .

Biochemical Pathways

Thiazole derivatives are known to interfere with various biochemical pathways, leading to their diverse biological activities .

Pharmacokinetics

Thiazole derivatives are generally known for their diverse biological activities, suggesting they have favorable pharmacokinetic properties .

Result of Action

Thiazole derivatives are known to exhibit a wide range of biological activities, suggesting they have significant molecular and cellular effects .

Action Environment

The biological activities of thiazole derivatives suggest they are likely influenced by various environmental factors .

Eigenschaften

IUPAC Name |

2-(4-methylquinolin-2-yl)sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3OS2/c1-10-7-15(18-13-6-4-3-5-12(10)13)21-9-14(20)19-16-17-11(2)8-22-16/h3-8H,9H2,1-2H3,(H,17,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTORGKNSMCXCDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=CC=CC=C12)SCC(=O)NC3=NC(=CS3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

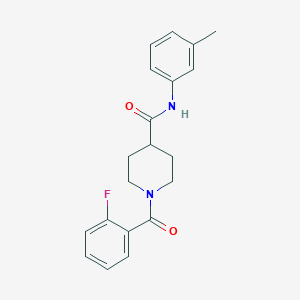

![N-(4-butylphenyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4441023.png)

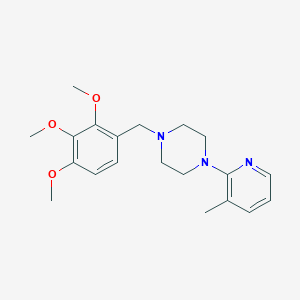

![N-cyclohexyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4441056.png)

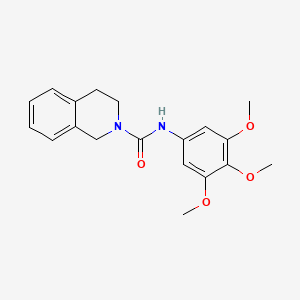

![2-{[(4-chlorophenyl)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4441064.png)

![2-{[(2-chlorophenoxy)acetyl]amino}-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B4441073.png)

![N-(3-chloro-4-methylphenyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4441083.png)

![N-ethyl-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B4441084.png)

![methyl 3-[2-(1-ethyl-1H-indol-3-yl)-2-oxoethyl]-4-oxo-3,4-dihydro-7-quinazolinecarboxylate](/img/structure/B4441096.png)

![1-[3-(4-chlorophenyl)-3-phenylpropanoyl]-4-methylpiperazine](/img/structure/B4441107.png)